4-Chloro-5-fluoronicotinonitrile

Description

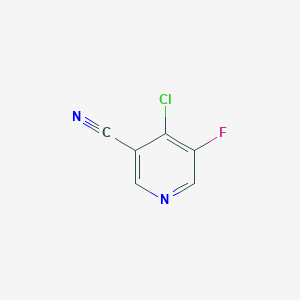

4-Chloro-5-fluoronicotinonitrile is a halogenated pyridine derivative featuring a cyano group at the 3-position, a chlorine atom at the 4-position, and a fluorine atom at the 5-position on the pyridine ring. This compound serves as a key intermediate in pharmaceutical synthesis, agrochemical development, and materials science due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitution and cross-coupling reactions .

Properties

IUPAC Name |

4-chloro-5-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c7-6-4(1-9)2-10-3-5(6)8/h2-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWNZVMFRDVHBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009334-65-9 | |

| Record name | 3-PYRIDINECARBONITRILE, 4-CHLORO-5-FLUORO- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoronicotinonitrile can be achieved through several methods. One common approach involves the reaction of 2,6-dichloro-5-fluoronicotinic acid with thiomethyl alcohol, followed by selective removal of chlorine atoms using Raney’s nickel as a catalyst . Another method involves the nitration of 2-hydroxyl-nicotinic acid to obtain 2-chloro-5-nitro-nicotinic acid, which is then reduced to 2-chloro-5-amino-nicotinic acid and subsequently converted to this compound through diazotization and fluorination .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoronicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reaction conditions typically involve heating the compound with the nucleophile in a suitable solvent.

Suzuki–Miyaura Coupling: This reaction requires a palladium catalyst, a boron reagent, and a base such as potassium carbonate.

Major Products

Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile can yield an amino-substituted derivative.

Coupling Reactions: The major products are biaryl compounds formed through the coupling of the aryl halide with the boron reagent.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₂ClFN₂

- Molecular Weight : Approximately 145.55 g/mol

- Structure : The compound features a pyridine ring with chlorine and fluorine substitutions, along with a nitrile group.

Chemistry

4-Chloro-5-fluoronicotinonitrile is primarily used as an intermediate in the synthesis of various organic compounds. It participates in several chemical reactions:

- Substitution Reactions : Involves nucleophilic substitution where chlorine or fluorine can be replaced by other nucleophiles.

- Coupling Reactions : Utilized in Suzuki–Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions :

- Nucleophilic Substitution : Sodium hydroxide, potassium carbonate, various amines.

- Suzuki–Miyaura Coupling : Requires palladium catalysts and boron reagents.

Biology

The compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Studies indicate effective antimicrobial properties against strains like Klebsiella pneumoniae and Escherichia coli. The presence of halogen substitutions enhances its lipophilicity and bioactivity.

| Compound | Activity Type | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | Klebsiella pneumoniae, E. coli |

| 6-Chloro-4-fluoronicotinonitrile | Antimicrobial | Staphylococcus aureus, Pseudomonas aeruginosa |

- Anticancer Activity : The compound has shown potential anticancer effects in various studies. For instance, derivatives have been tested against human cancer cell lines, demonstrating significant cytotoxic effects through mechanisms such as apoptosis and cell cycle arrest.

Case Study Example :

In a study using the National Cancer Institute protocol, derivatives of this compound were evaluated against multiple cancer cell lines:

- SNB-19 (PGI = 65.12)

- NCI-H460 (PGI = 55.61)

These results indicate effective inhibition of cell proliferation.

Industrial Applications

In addition to its research applications, this compound is utilized in the industrial sector for:

- Production of agrochemicals

- Manufacturing dyes

- Synthesis of other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoronicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interfere with the biosynthesis of nucleic acids or proteins, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 4-Chloro-5-fluoronicotinonitrile and related compounds:

*Similarity scores based on Tanimoto coefficients or structural overlap (where provided in evidence).

Biological Activity

4-Chloro-5-fluoronicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with chlorine and fluorine atoms, alongside a nitrile group. This unique structure contributes to its chemical reactivity and biological activity. The molecular formula is with a molecular weight of approximately 145.55 g/mol.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties . For instance, studies have shown that derivatives with halogen substitutions enhance lipophilicity and bioactivity, making them effective against various bacterial strains, including Klebsiella pneumoniae and Escherichia coli .

| Compound | Activity Type | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | Klebsiella pneumoniae, E. coli |

| 6-Chloro-4-fluoronicotinonitrile | Antimicrobial | Staphylococcus aureus, Pseudomonas aeruginosa |

2. Anticancer Activity

The compound has demonstrated potential anticancer activity in various studies. For example, a series of related compounds were evaluated against multiple cancer cell lines, revealing significant cytotoxic effects. The National Cancer Institute (NCI) protocol was used for testing, which included panels for non-small cell lung cancer, colon cancer, and breast cancer .

Case Study:

In one study, derivatives of this compound were tested against human cancer cell lines with promising results:

- SNB-19 (PGI = 65.12)

- NCI-H460 (PGI = 55.61)

These results indicate that the compound may inhibit cell proliferation effectively through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.

- Molecular Docking Studies: These studies suggest that the compound can effectively bind to active sites on target proteins, influencing their activity .

Toxicity and Safety Profile

While the biological activities are promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary studies have indicated moderate toxicity in zebrafish embryos, suggesting that further investigation into its safety is warranted .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Chloro-5-fluoronicotinonitrile in laboratory settings?

- Methodological Answer :

- Ventilation & PPE : Use fume hoods for synthesis or handling, and wear nitrile gloves, lab coats, and safety goggles. Avoid dust formation to prevent inhalation .

- Spill Management : Immediately isolate the area, use non-sparking tools to collect solid material, and dispose of it as hazardous waste. Prevent entry into drains or watercourses .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult a physician and provide the safety data sheet (SDS) .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Compare experimental - and -NMR shifts with literature data for nitrile derivatives. For example, pyrenyl-substituted nicotinonitriles in show characteristic nitrile peaks at ~110-120 ppm in -NMR .

- FT-IR : Confirm the C≡N stretch near 2230 cm, and check for C-Cl and C-F stretches (700-800 cm and 1000-1100 cm, respectively) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl, and F percentages (e.g., ±0.3% deviation acceptable) .

Q. What are the primary synthetic routes for this compound?

- Methodological Answer :

- Cyanation Reactions : React 4-chloro-5-fluoropyridine derivatives with cyanating agents (e.g., CuCN or K[Fe(CN)]) under reflux in polar aprotic solvents like DMF .

- Halogen Exchange : Substitute bromine or iodine in nitrile precursors using Cl/F-containing reagents (e.g., Selectfluor® for fluorination) .

- Table 1 : Example reaction conditions from analogous compounds:

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-4-chloronicotinonitrile | KF/18-crown-6 | DMF | 120°C | 78% | Adapted from |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare data across multiple techniques (e.g., -NMR to confirm fluorine substitution patterns) and computational models (DFT calculations for expected shifts) .

- Collaborative Repositories : Upload raw data to platforms like Chemotion or RADAR4Chem for peer validation .

- Case Study : In , discrepancies in -NMR for pyrenyl-nicotinonitriles were resolved by repeating experiments under anhydrous conditions .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for Cl/F substitution. For example, PubChem’s 3D conformer data () can serve as input geometries .

- Solvent Effects : Simulate reaction pathways in polar solvents (e.g., DMSO) using COSMO-RS to account for solvation .

Q. How should researchers design experiments to explore the agrochemical potential of this compound derivatives?

- Methodological Answer :

- Bioactivity Screening :

Target Selection : Prioritize enzymes like acetolactate synthase (ALS) or cytochrome P450, based on structural analogs in .

In Vitro Assays : Test herbicidal activity using Arabidopsis thaliana models under controlled light/temperature conditions .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing Cl with CF) and correlate changes with bioactivity data .

Data Management & Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer :

- Detailed Documentation : Follow Beilstein Journal guidelines ( ): Include exact molar ratios, solvent grades, and purification steps (e.g., column chromatography with silica gel 60) .

- Supporting Information : Archive HPLC traces, NMR spectra, and crystallography data in repositories like nmrXiv or Chemotion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.